4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate
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Overview
Description
4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. These compounds are known for their utility in various chemical reactions and applications, particularly in organic synthesis and materials science. The presence of the fluorophenyl group and the trimethylbenzenesulfonate moiety imparts unique chemical properties to this compound, making it valuable for specific scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-fluorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the fluorophenyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic substitution reaction with an amine, the product would be an arylamine derivative .
Scientific Research Applications
4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials with specific optical and electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom bonded to the fluorophenyl group. This mechanism is analogous to other sulfonate esters and is well-studied in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate
- 4-Methylphenyl 2,4,6-trimethylbenzenesulfonate
- 4-Chlorophenyl 2,4,6-trimethylbenzenesulfonate
Uniqueness
4-Fluorophenyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom increases the compound’s reactivity and can influence the outcome of chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C15H15FO3S |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(4-fluorophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15FO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3 |
InChI Key |
RDCTVZCTEUPPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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